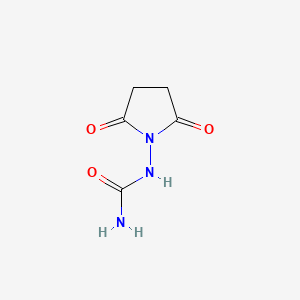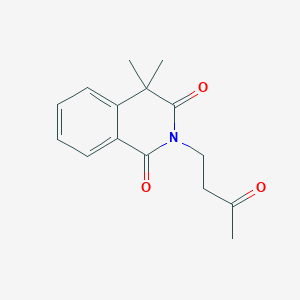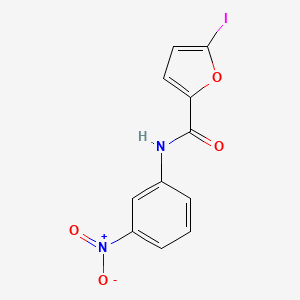
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with an iodo group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide typically involves the iodination of a furan ring followed by the introduction of a nitrophenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodo group onto the furan ring. This is followed by a coupling reaction with 3-nitroaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Iodo-N-(3-aminophenyl)furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Wirkmechanismus
The mechanism of action of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and proteins. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the iodo group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The furan ring can interact with active sites of enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Chloro-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Fluoro-N-(3-nitrophenyl)furan-2-carboxamide
Uniqueness
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group increases the compound’s molecular weight and can enhance its reactivity in substitution reactions compared to its bromo, chloro, and fluoro analogs.
Eigenschaften
CAS-Nummer |
65064-93-9 |
|---|---|
Molekularformel |
C11H7IN2O4 |
Molekulargewicht |
358.09 g/mol |
IUPAC-Name |
5-iodo-N-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7IN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15) |
InChI-Schlüssel |
VVJDOYCBHOIFPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
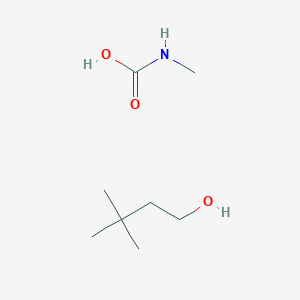
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
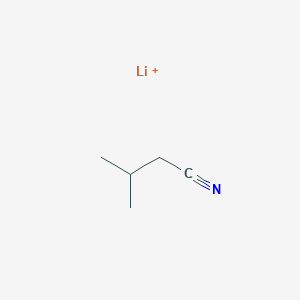
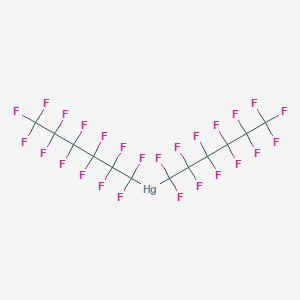


![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)

![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

